

# Navigating the NITTP: A Guide for Research and Drug Development Companies

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Application Notes and Protocols for Securing Training Grants Under the New Industrialisation and Technology Training Programme (**NITTP**)

For researchers, scientists, and drug development professionals aiming to enhance their teams' skills with cutting-edge technologies, the New Industrialisation and Technology Training Programme (**NITTP**) offers a valuable funding opportunity. This guide provides detailed application notes and protocols to streamline the process of securing training grants for your research company. The **NITTP** aims to subsidize local companies on a matching basis to train their staff in advanced technologies, particularly those related to "New Industrialisation".<sup>[1][2]</sup>

## Eligibility Criteria for Research Companies

To be eligible for an **NITTP** training grant, a research company must satisfy the following conditions:

Eligibility Requirement	Description
Hong Kong Registration	The company must be registered in Hong Kong under the Business Registration Ordinance (Cap. 310). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Organizational Status	The company must be a non-government and non-subsidized organization. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Employee Nomination	The employee nominated for the training must be a Hong Kong permanent resident. <a href="#">[1]</a> <a href="#">[3]</a>

## Required Documentation: A Comprehensive Checklist

The **NITTP** application process requires the submission of several key documents. These are broadly categorized into two types of applications: registration as a course provider and applying for a training grant for your employees. For most research companies seeking to train their staff, the focus will be on the training grant application.

### For Companies Applying for a Training Grant:

This is the most common scenario for research companies wanting to upskill their employees.

Document	Purpose
Training Grant Application Form (Form 2)	To apply for the training grant and indicate a preference for a partial advance payment of 50% of the approved grant.[3]
Copy of the receipt of the course fee	Required if applying for a partial advance payment. The receipt should show the total amount of course fees paid by the company.[3][4]
Training Grant Claim Form (Form 3A for local courses, 3B for non-local)	To be submitted within two months after training completion for reimbursement.[3]
Confirmation of Training Completion and Payment (Form 4)	To be provided by the course provider within one month after course completion.[3][4][5]
Trainee's Survey	To be submitted for reimbursement processing.[3]
Training Report for each trainee (Form 5)	Required for reimbursement.[3]
Confirmation of Receipt of Subsistence Allowance (Form 6)	Required where applicable for reimbursement.[3]

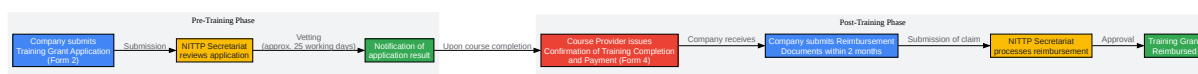
## For Research Companies Acting as Course Providers:

If your research company has the expertise and resources to offer specialized training to other organizations, you can apply to register as a course provider under the **NITTP**.

Document	Purpose
Business Registration Certificate	A copy of the company's valid certificate.[4][5]
Proof of Course Venue	Documentary proof of the company's provision of a training location.[4][5]
Proof of Registration as an Education Institution	Documentary proof of registration under the Education Ordinance with approved classroom seating capacity.[4][5]
Proof of Relevant Experience	Documentary proof of two or more years of experience in providing technology training.[4][5]
Insurance Policies	Proper insurance documents, such as public liability insurance.[4][5]
Other Information	Any other information deemed necessary by the NITTP Secretariat, such as organizational structure and the number of teaching staff.[4][5]
Application Form for Public Course and Tailor-made Course (Form 1)	The completed and signed application form.[4][5]

## Application Workflow and Protocols

The application process for a training grant involves several key steps, from initial application to the final reimbursement.



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### ***NITTP** Training Grant Application Workflow*

Experimental Protocol: Tailor-Made Course Application for a Drug Development Research Company

For highly specialized training needs, such as those in drug development, a "tailor-made course" is often the most suitable option. This allows a research company to design a specific training program for its employees.

Objective: To secure an **NITTP** training grant for a tailor-made course on "Advanced CRISPR-Cas9 Gene Editing Techniques for Therapeutic Applications."

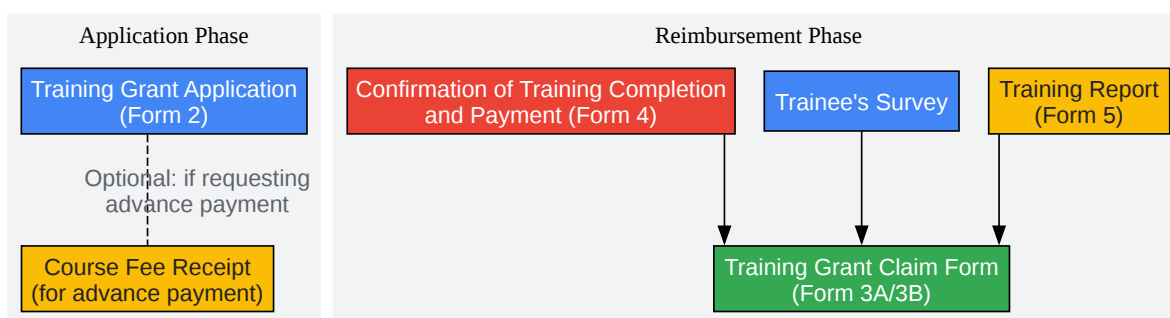
Methodology:

- Internal Needs Assessment:
  - Identify the specific skills gap within the research team.
  - Define the learning objectives and desired outcomes of the training.
  - Determine the number of employees who will undergo the training.
- Course Proposal Development:
  - Develop a detailed course curriculum, including modules, learning activities, and assessment methods.
  - Identify a qualified internal or external trainer with proven expertise in advanced CRISPR-Cas9 technologies.
  - Establish a clear training schedule and venue.
  - Prepare a comprehensive budget outlining all training-related costs.
- Application Submission:
  - Complete the "Application Form for Public Course and Tailor-made Course" (Form 1).
  - Submit the detailed course proposal as part of the training grant application.

- Vetting Process:
  - The course proposal will be vetted by a Course Vetting Panel under the Innovation and Technology Training Board of the VTC.
  - Technical experts may be consulted during the assessment.<sup>[2]</sup>
- Post-Approval and Training:
  - Upon approval, proceed with conducting the tailor-made training course as per the approved proposal.
  - Maintain detailed records of attendance and training activities.
- Reimbursement:
  - Follow the standard reimbursement process by submitting the required forms (Form 3A/3B, Form 4, Trainee's Survey, etc.) within two months of course completion.<sup>[3]</sup>

## Logical Relationship of Required Documents

The following diagram illustrates the logical flow and relationship between the key documents required for a successful **NITTP** training grant application and reimbursement.



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*Logical Flow of **NITTP** Application Documents***Need Custom Synthesis?**

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